ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, also known as EMDP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.
Mechanism of Action
The exact mechanism of action of ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate is not fully understood, but it is believed to interact with neurotransmitter systems in the brain, including the serotonin and dopamine systems. It may also act as an antioxidant and modulate inflammatory pathways.
Biochemical and Physiological Effects:
ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also has analgesic effects by reducing pain sensitivity in animal models. In addition, ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been shown to have anticonvulsant effects by reducing seizure activity in animal models.
Advantages and Limitations for Lab Experiments
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a treatment for neurological disorders. However, its limited solubility in water and potential toxicity at high doses are limitations that need to be considered.
Future Directions
There are several future directions for research on ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate, including further investigation of its pharmacological properties and potential as a treatment for neurological disorders. Other directions include exploring its potential as a therapeutic agent for other conditions such as cancer and diabetes. Additionally, research on the optimization of its synthesis method and formulation could lead to improved efficacy and safety.
Synthesis Methods
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate can be synthesized through a reaction between 5,7-dimethoxy-4-methyl-2-quinolinecarboxylic acid and ethyl 1-piperazinecarboxylate using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and a solvent such as dichloromethane. The resulting product is then purified through column chromatography or recrystallization.
Scientific Research Applications
Ethyl 4-(5,7-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinecarboxylate has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 4-(5,7-dimethoxy-4-methylquinolin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-5-26-19(23)22-8-6-21(7-9-22)17-10-13(2)18-15(20-17)11-14(24-3)12-16(18)25-4/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAGQUGHZHOSFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(C(=C2)C)C(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.